Aqueous Solubility Advantage: logP of –1.71 versus Typical 1,2,4-Oxadiazol-5-ylmethanol Analogs
The hydrochloride salt of {3-[(dimethylamino)methyl]-1,2,4-oxadiazol-5-yl}methanol exhibits a predicted logP of –1.71, which is substantially lower than the logP values of common 3‑alkyl/3‑aryl 1,2,4‑oxadiazol‑5‑ylmethanol analogs (e.g., 3‑methyl derivative predicted logP ≈ 0.2; 3‑phenyl derivative predicted logP ≈ 1.5) . This difference, driven by the basic dimethylamino group and the hydrochloride counterion, translates into markedly higher aqueous solubility and reduced non‑specific binding in biochemical assays—a critical advantage in fragment‑based screening workflows that require high‑concentration (≥1 mM) stock solutions .
| Evidence Dimension | Predicted logP (octanol–water partition coefficient) |
|---|---|
| Target Compound Data | logP = –1.71 |
| Comparator Or Baseline | 3‑Methyl‑1,2,4‑oxadiazol‑5‑yl)methanol: predicted logP ≈ 0.2; 3‑Phenyl‑1,2,4‑oxadiazol‑5‑yl)methanol: predicted logP ≈ 1.5 |
| Quantified Difference | Δ logP ≈ 1.9–3.2 units (target is more hydrophilic) |
| Conditions | Predicted logP calculated by ACD/Labs Percepta platform (data from Hit2Lead and ChemSpider) |
Why This Matters
Lower logP directly enables higher aqueous solubility, facilitating high-concentration fragment screening and reducing the need for DMSO in biophysical assays, which improves assay compatibility and reduces solvent artifacts.
